molecular formula C14H12N2O4 B5760514 N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide

Cat. No.: B5760514
M. Wt: 272.26 g/mol
InChI Key: STMWDYVLIJPLDB-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a hydroxymethyl group at the ortho position and a nitro group at the meta position relative to the amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-aminobenzyl alcohol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Amidation: The nitrated intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.

Major Products

    Reduction: N-[2-(aminomethyl)phenyl]-3-nitrobenzamide.

    Oxidation: N-[2-(carboxymethyl)phenyl]-3-nitrobenzamide.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxymethyl and nitro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(hydroxymethyl)phenyl]-2-methyl-3-nitrobenzamide
  • N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide

Uniqueness

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is unique due to the specific positioning of the hydroxymethyl and nitro groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-9-11-4-1-2-7-13(11)15-14(18)10-5-3-6-12(8-10)16(19)20/h1-8,17H,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWDYVLIJPLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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